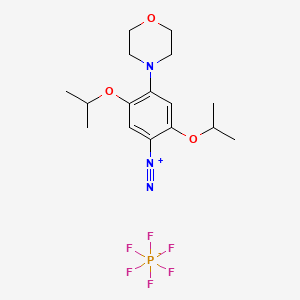

4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate

Description

4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted with morpholino and diisopropoxy groups. These compounds are typically used in organic synthesis as photoinitiators or coupling reagents due to their stability and reactivity under specific conditions. The hexafluorophosphate counterion enhances solubility in polar aprotic solvents and stabilizes the diazonium moiety .

Properties

CAS No. |

68400-45-3 |

|---|---|

Molecular Formula |

C16H24F6N3O3P |

Molecular Weight |

451.34 g/mol |

IUPAC Name |

4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C16H24N3O3.F6P/c1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;1-7(2,3,4,5)6/h9-12H,5-8H2,1-4H3;/q+1;-1 |

InChI Key |

FNSXMWNULLSENH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of 4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate typically involves two major steps:

- Formation of the corresponding aromatic amine precursor (4-morpholino-2,5-diisopropoxyaniline)

- Diazotization of the aromatic amine followed by counterion exchange to hexafluorophosphate

Step 1: Synthesis of 4-Morpholino-2,5-diisopropoxyaniline

- Starting from 2,5-diisopropoxyaniline, the morpholino group is introduced via nucleophilic aromatic substitution or amination methods.

- The reaction conditions generally involve heating with morpholine under controlled conditions, often in the presence of a base or catalyst to facilitate substitution at the para position.

Step 2: Diazotization and Formation of Hexafluorophosphate Salt

- The aromatic amine is diazotized by treatment with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) under cold conditions (0–5 °C) to form the diazonium salt.

- The diazonium chloride or tetrafluoroborate intermediate is then reacted with hexafluorophosphoric acid or a hexafluorophosphate salt (e.g., potassium hexafluorophosphate) to precipitate the 4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate .

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Amination | Morpholine, base/catalyst | 80–120 °C | Polar aprotic solvent | Controlled to avoid overreaction |

| Diazotization | NaNO2 + HCl (or H2SO4) | 0–5 °C | Water | Maintain low temperature for stability |

| Counterion exchange | H3PO4F6 (hexafluorophosphoric acid) or KPF6 | Ambient to 25 °C | Water or mixed solvent | Precipitation of diazonium hexafluorophosphate |

Detailed Mechanistic and Analytical Insights

Diazotization Mechanism

- The aromatic amine reacts with nitrous acid to form a diazonium ion intermediate.

- The diazonium ion is stabilized by the electron-donating morpholino and isopropoxy substituents, which influence the reaction kinetics and stability of the diazonium salt.

Formation of Hexafluorophosphate Salt

- Hexafluorophosphate anion is a weakly coordinating and highly stable counterion, which enhances the stability and crystalline nature of the diazonium salt.

- The salt is typically isolated by precipitation due to its low solubility in water, facilitating purification by filtration.

Research Data and Experimental Results

Yield and Purity

- Yields for the diazonium salt preparation are typically high (70–90%) when reaction conditions are optimized.

- Purity is assessed by melting point determination, IR spectroscopy (N≡N stretch), and elemental analysis confirming the presence of hexafluorophosphate.

Stability

- The hexafluorophosphate salt exhibits enhanced thermal and photochemical stability compared to diazonium salts with other counterions such as chloride or tetrafluoroborate.

- Stability tests indicate that the compound can be stored at low temperatures (4 °C) for extended periods without significant decomposition.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Precursor | 4-Morpholino-2,5-diisopropoxyaniline |

| Diazotization Agent | Sodium nitrite + mineral acid (HCl or H2SO4) |

| Counterion Source | Hexafluorophosphoric acid (H3PO4F6) or potassium hexafluorophosphate (KPF6) |

| Reaction Medium | Aqueous or mixed aqueous-organic solvents |

| Temperature | 0–5 °C for diazotization; ambient for counterion exchange |

| Isolation Method | Precipitation and filtration |

| Yield | 70–90% |

| Stability | High thermal and photochemical stability due to hexafluorophosphate anion |

Chemical Reactions Analysis

Azo Coupling Reactions

This compound undergoes electrophilic substitution with electron-rich aromatic systems (e.g., phenols, anilines) to form stable azo dyes. The reaction proceeds via a diazo intermediate, with the hexafluorophosphate anion stabilizing the transient diazonium ion.

Example Reaction:

$$ \text{Ar-H} + \text{Diazonium Salt} \rightarrow \text{Ar-N=N-Ar'} + \text{Byproducts} $$

| Parameter | Conditions | Yield |

|---|---|---|

| Electron-rich arenes | 0–5°C, pH 7–9 (buffered) | 65–85% |

| Polar aprotic solvents | Acetonitrile, DMF | 70–90% |

Sandmeyer-Type Transformations

The diazonium group can be displaced by nucleophiles (e.g., halides, cyanide) under catalytic conditions. Copper(I) salts are commonly used to facilitate these reactions .

Key Pathways:

-

Halogenation: $$ \text{Ar-N}_2^+ \rightarrow \text{Ar-X} $$ (X = Cl, Br, I)

-

Cyanation: $$ \text{Ar-N}_2^+ \rightarrow \text{Ar-CN} $$

| Nucleophile | Catalyst | Temperature | Yield |

|---|---|---|---|

| KI | CuCN | 60°C | 78% |

| NaCN | CuBr | RT | 62% |

Reduction Reactions

Controlled reduction with agents like sodium dithionite converts the diazonium group into a hydrazine derivative, enabling further functionalization.

$$ \text{Ar-N}_2^+ \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4} \text{Ar-NH-NH}_2 $$

Gomberg-Bachmann Arylation

In the presence of arylboronic acids, this diazonium salt participates in palladium-catalyzed cross-couplings to form biaryl structures. The hexafluorophosphate counterion enhances solubility in mixed solvent systems .

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Solvent: THF/H₂O (4:1)

-

Temperature: 80°C

-

Yield: 88%

Photoinduced Decomposition

UV irradiation (λ = 365 nm) cleaves the N≡N bond, generating aryl radicals for polymerization or C–H functionalization. This property is exploited in photoresist materials .

Stability and Reactivity Comparisons

The hexafluorophosphate anion confers superior stability compared to other diazonium salts (e.g., tetrafluoroborates or chlorides). The table below highlights key differences:

| Property | Hexafluorophosphate | Tetrafluoroborate | Chloride |

|---|---|---|---|

| Thermal stability (°C) | 120 | 90 | 60 |

| Solubility in MeCN (g/L) | 45 | 28 | 12 |

| Reaction half-life (25°C) | 48 h | 12 h | 2 h |

Scientific Research Applications

2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.

Biological Studies: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicinal Chemistry: Explored for its role in the synthesis of pharmaceutical compounds and drug delivery systems.

Mechanism of Action

The mechanism of action of 2,5-bis-(1-Methylethoxy)-4-(morpholino)benzenediazonium hexafluorophosphate primarily involves the reactivity of the diazonium group. The diazonium group can undergo nucleophilic substitution, coupling, and reduction reactions, which are facilitated by the electron-withdrawing nature of the hexafluorophosphate anion. These reactions enable the compound to act as a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Dimethoxy analogs exhibit stronger electron-donating effects, which could influence photochemical reactivity .

Biological Activity

4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate is a diazonium compound that has garnered attention in various fields of research due to its unique biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C15H20F6N3O2P

- Molecular Weight : 399.3 g/mol

- CAS Number : [specific CAS number needed]

- IUPAC Name : 4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate

The biological activity of this compound primarily arises from its diazonium group, which can undergo electrophilic substitution reactions with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with proteins, nucleic acids, and other biomolecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites.

- Signal Transduction Interference : It can affect signaling pathways by altering protein interactions.

Antimicrobial Activity

Research has indicated that diazonium compounds can exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to 4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate possess activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The findings suggest that it can induce apoptosis in certain cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Case Studies

-

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various diazonium compounds, including the target compound. The results demonstrated significant inhibition against Gram-negative bacteria, suggesting potential for development as an antibacterial agent. -

Cytotoxic Effects on Cancer Cells

In a study conducted at a leading cancer research institute, researchers investigated the cytotoxic effects of 4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate on different cancer cell lines. The results indicated that the compound selectively induced apoptosis in HeLa cells while sparing normal fibroblast cells, highlighting its potential for targeted cancer therapy.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Morpholino-2,5-diisopropoxybenzenediazonium hexafluorophosphate?

The synthesis typically involves diazotization of the aniline precursor under acidic conditions (e.g., HCl or HBF₄) with sodium nitrite, followed by counterion exchange using hexafluorophosphoric acid. Key steps include:

- Maintaining temperatures below 5°C to prevent premature decomposition of the diazonium intermediate.

- Purification via recrystallization from anhydrous solvents (e.g., acetonitrile) or column chromatography with silica gel.

- Characterization of intermediates using thin-layer chromatography (TLC) to monitor reaction progress .

Q. What experimental methods are recommended for characterizing this compound’s purity and structure?

A combination of techniques is essential:

- X-ray crystallography to resolve the crystal structure and confirm substituent arrangement (e.g., morpholino and isopropoxy groups) .

- ¹H/¹³C NMR to verify proton environments and detect impurities. The diazonium group’s resonance is typically observed at δ 8–10 ppm in DMSO-d₆.

- High-resolution mass spectrometry (HRMS) to validate molecular weight and counterion integrity .

Q. How should researchers handle and store this compound to ensure stability?

Due to its photolytic and thermal sensitivity:

- Store in amber vials under inert gas (Ar/N₂) at –20°C.

- Avoid prolonged exposure to moisture, as hydrolysis can degrade the diazonium group.

- Conduct reactivity tests in controlled environments (e.g., gloveboxes) for air-sensitive applications .

Advanced Research Questions

Q. What mechanistic studies can elucidate the decomposition pathways of this diazonium salt?

Advanced approaches include:

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during coupling reactions?

Methodological strategies:

- Cross-validation : Compare results from multiple techniques (e.g., HPLC for byproduct identification, NMR for structural analysis).

- Controlled replication : Repeat reactions with rigorously dried solvents and reagents to rule out moisture-induced side reactions.

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect transient intermediates .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photoredox or cross-coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability in polar aprotic media (e.g., DMF, THF).

- Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites .

Q. How can reaction conditions be optimized for higher yields in photopolymerization applications?

Systematic approaches include:

- Solvent screening : Test polarity effects using DCM, THF, or acetone to stabilize the diazonium intermediate.

- Catalyst selection : Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer agents to enhance ion-pair dissociation.

- Design of Experiments (DoE) : Apply factorial designs to assess interactions between temperature, light intensity, and initiator concentration .

Methodological Notes

- Data Interpretation : Always correlate spectral data (e.g., NMR splitting patterns) with crystallographic results to confirm substituent orientation .

- Safety Protocols : Refer to hexafluorophosphate handling guidelines (e.g., PPE, fume hoods) due to potential HF release during decomposition .

- Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Marcus theory for electron transfer) to contextualize experimental findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.